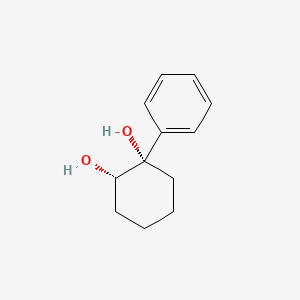

(1S,2S)-1-Phenylcyclohexane-1,2-diol

描述

Significance of Chiral Compounds in Modern Organic Synthesis and Stereochemistry

Chirality, a fundamental concept in stereochemistry, describes the property of asymmetry in molecules, much like a person's left and right hands. hilarispublisher.com Chiral molecules are non-superimposable mirror images of each other, known as enantiomers. hilarispublisher.comnumberanalytics.com This three-dimensional arrangement of atoms is crucial because it can dramatically influence a molecule's physical, chemical, and biological properties. libretexts.orgnumberanalytics.com Organic compounds, with their carbon-based frameworks, are central to the chemistry of life, and their spatial arrangement dictates their potential energy and reactivity. libretexts.org

The significance of chirality is particularly profound in pharmacology and drug development. hilarispublisher.comhilarispublisher.com Often, only one enantiomer of a drug molecule exhibits the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects. numberanalytics.comhilarispublisher.com This necessitates the synthesis of single-enantiomer pharmaceuticals to ensure safety and efficacy. hilarispublisher.comhilarispublisher.com Consequently, modern organic synthesis places a heavy emphasis on stereoselectivity—the ability to produce a specific stereoisomer of a molecule. numberanalytics.comnumberanalytics.com This has driven the development of sophisticated techniques and catalysts to control the three-dimensional architecture of molecules with high precision. numberanalytics.comhilarispublisher.com

Role of Chiral Diols as Versatile Chiral Building Blocks and Ligands in Asymmetric Transformations

Within the toolkit of modern organic synthesis, chiral diols have emerged as highly versatile molecules. nih.gov These compounds, characterized by two hydroxyl (-OH) groups attached to a chiral scaffold, serve critical roles as building blocks, chiral auxiliaries, and ligands in asymmetric catalysis. numberanalytics.comnih.govmdpi.com As building blocks, they provide a pre-defined stereochemical foundation for the synthesis of more complex molecules, such as natural products, agrochemicals, and pharmaceuticals. mdpi.comnih.gov

The hydroxyl groups of chiral diols can coordinate with metal centers, making them effective chiral ligands for a variety of transition-metal catalyzed reactions. nih.govmdpi.com By creating a specific chiral environment around the metal catalyst, these ligands can guide a reaction to selectively produce one enantiomer over the other. numberanalytics.comhilarispublisher.com Furthermore, some chiral diols, such as derivatives of BINOL and TADDOL, can function as organocatalysts, where the hydroxyl groups themselves facilitate reactions through non-covalent interactions like hydrogen bonding, activating substrates and controlling stereoselectivity without the need for a metal. nih.gov Their ability to form flexible yet well-defined chiral environments makes them indispensable in the creation of stereochemically pure compounds. rsc.org

Overview of the Research Landscape Pertaining to (1S,2S)-1-Phenylcyclohexane-1,2-diol and its Stereoisomers

This compound is a specific chiral diol that has garnered attention in the field of asymmetric synthesis. It belongs to the family of 1,2-diols, which are important intermediates in organic synthesis. nih.gov The synthesis of its stereoisomers, particularly the cis-diols, is often achieved through the asymmetric dihydroxylation of 1-phenylcyclohexene. orgsyn.org

Detailed research has outlined methods for producing both the (+)-(1R,2R) and the (-)-(1S,2S) enantiomers with high enantiomeric purity. For instance, the use of AD-mix-β, which contains the chiral ligand (DHQD)₂PHAL, yields the (1R,2R)-diol, while AD-mix-α, with the (DHQ)₂PHAL ligand, produces the (1S,2S)-diol. orgsyn.org The (-)-(1S,2S)-1-phenylcyclohexane-cis-1,2-diol has been synthesized with an enantiomeric purity of 98.9% ee. orgsyn.org Following recrystallization, the purity of these diols can exceed 99.5% ee. orgsyn.org

The study of 1,2-cyclohexanediol (B165007) isomers has shown that the formation of stable co-crystals between cis and trans isomers, which is a rare phenomenon for stereoisomers, does not occur in this system, unlike in the case of 2,3-tetralindiol. nih.gov This highlights the specific packing properties dictated by the cyclohexyl and phenyl groups.

Below are the computed physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₂ | nih.govepa.gov |

| Molecular Weight | 192.25 g/mol | nih.gov |

| Monoisotopic Mass | 192.115029749 Da | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 34281-90-8 | nih.gov |

| Melting Point | 122-123°C | orgsyn.org |

| Optical Rotation [α]D | -16.0° (benzene, c 1.0) | orgsyn.org |

Structure

3D Structure

属性

IUPAC Name |

(1S,2S)-1-phenylcyclohexane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-11-8-4-5-9-12(11,14)10-6-2-1-3-7-10/h1-3,6-7,11,13-14H,4-5,8-9H2/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNHEYDAIICUDL-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)O)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@]([C@H](C1)O)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465049 | |

| Record name | (1S,2S)-1-Phenylcyclohexane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34281-90-8 | |

| Record name | (1S,2S)-1-Phenylcyclohexane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Derivatization and Structural Modification of 1s,2s 1 Phenylcyclohexane 1,2 Diol

Synthesis of Homologues and Analogues with Modified Cyclohexane (B81311) Ring or Phenyl Substituents

The synthesis of homologues and analogues of (1S,2S)-1-Phenylcyclohexane-1,2-diol allows for the fine-tuning of steric and electronic properties, which is crucial for applications in catalysis and medicinal chemistry. Modifications can be targeted at the cyclohexane ring, the phenyl substituent, or the carbon backbone.

While direct reports on the extensive synthesis of homologues of this compound are specific to certain applications, the principles of organic synthesis allow for the generation of various structural analogues. For instance, a lower homologue, (S)-(+)-1-Phenyl-1,2-ethanediol, which replaces the cyclohexane ring with a simpler ethane (B1197151) backbone, is a known compound. nih.gov Conversely, analogues with larger or more constrained ring systems could be synthesized from the corresponding substituted cycloalkenes.

Modification of the cyclohexane ring itself can occur under certain reaction conditions. For example, the pinacol (B44631) rearrangement of cyclohexane-1,2-diols under strong acid can lead to ring contraction, forming cyclopentyl derivatives. stackexchange.com Although this is a rearrangement rather than a direct synthesis, it represents a pathway to analogues with a modified carbocyclic core. stackexchange.com Furthermore, the synthesis of analogues with additional functional groups on the cyclohexane ring, such as cyclohexanetetrols, has been reported through methods like the dihydroxylation of cyclohexadiene precursors. mdpi.com

Substituents on the phenyl ring can be introduced either at the outset, by starting with a substituted phenylcyclohexene, or by subsequent aromatic substitution reactions on the diol itself, provided the reaction conditions are compatible with the hydroxyl groups.

Preparation of Functionalized Derivatives for Ligand and Catalyst Design

The diol functionality of this compound is a versatile handle for introducing a wide range of other functional groups. This has been extensively exploited in the development of chiral ligands and catalysts, where the well-defined stereochemistry of the diol is translated into a chiral environment for a metal center.

The conversion of diols to aminodiols is a key strategy in the synthesis of chiral ligands and pharmaceutical intermediates. This transformation can be achieved through a variety of synthetic routes, often involving the initial activation of one or both hydroxyl groups, followed by nucleophilic substitution with an amine or an azide (B81097) and subsequent reduction. The resulting aminodiol can then be further functionalized. A prominent application is in the synthesis of N-substituted amino-s-triazines. researchgate.net For example, enantiopure amino-1,3-dioxanes, derived from related aminodiol structures like (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol, can react with cyanuric chloride to build complex, sterically defined melamine (B1676169) structures. researchgate.net These strategies highlight how aminodiol derivatives serve as building blocks for larger, functional molecules. researchgate.net

Phosphine (B1218219) and phosphoramidite (B1245037) ligands are paramount in the field of asymmetric catalysis, particularly in metal-catalyzed reactions like hydrogenation and cross-coupling. The chiral backbone of this compound and its close relatives is ideal for creating a stereochemically defined pocket around a metal center.

While direct synthesis from the diol involves converting the hydroxyl groups to amino groups first, a closely related and illustrative example is the synthesis of (1S,2S)-N,N'-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine. fishersci.se In this type of synthesis, a chiral 1,2-disubstituted cyclohexane backbone is functionalized with phosphine moieties. fishersci.se The general approach involves reacting the chiral diamine (derived from the diol) with an appropriate phosphine-containing electrophile. The resulting multidentate phosphine ligand can chelate to a metal, creating a highly effective and stereoselective catalyst.

Beyond nitrogen and phosphorus, other heteroatoms can be incorporated to create derivatives with unique properties. The synthesis of various nitrogen-containing heterocycles is a major focus in medicinal chemistry due to their prevalence in biologically active molecules. nih.govmdpi.com The diol can be transformed into a precursor for such syntheses. For example, the hydroxyl groups can be converted into amines, which can then participate in cyclization reactions to form heterocycles like pyrroles, pyrazoles, or pyrimidines. nih.gov

The introduction of sulfur can be achieved by converting the hydroxyl groups into good leaving groups (e.g., tosylates or mesylates) and subsequently reacting them with a sulfur nucleophile, such as a thiol. This approach is used in the synthesis of thioglycosides, where heterocyclic thiols are coupled with sugar moieties. researchgate.net A similar strategy could be applied to this compound to generate novel sulfur-containing ligands or building blocks. researchgate.net

Regioselective and Stereoselective Transformations

The presence of two distinct hydroxyl groups—one tertiary and benzylic (at C1) and one secondary (at C2)—allows for highly selective chemical transformations. By choosing appropriate reagents and conditions, one hydroxyl group can be reacted preferentially over the other.

A key stereoselective transformation of this compound is its regioselective hydrogenolysis to produce optically active trans-2-phenylcyclohexanol. wikipedia.org This reaction specifically removes the tertiary, benzylic hydroxyl group at the C1 position, leaving the secondary hydroxyl group at C2 intact. wikipedia.orgorgsyn.org

The process typically employs a catalyst such as Raney nickel in an alcohol solvent. orgsyn.org The benzylic C-O bond is more susceptible to hydrogenolysis (cleavage by hydrogen) than the C-O bond of the secondary alcohol. This reaction is highly valuable as it provides access to enantiomerically pure trans-2-phenylcyclohexanols, which are themselves powerful chiral auxiliaries in organic synthesis. wikipedia.org The transformation proceeds with an inversion of configuration at the C1 center, leading to the trans product. For example, the hydrogenolysis of (1R,2R)-1-phenylcyclohexane-cis-1,2-diol yields (+)-(1S,2R)-trans-2-phenylcyclohexanol. orgsyn.org

Table 1: Regioselective Hydrogenolysis of 1-Phenylcyclohexane-1,2-diol (B1211945)

| Starting Material | Product | Catalyst | Key Outcome | Reference |

|---|---|---|---|---|

| (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol | (+)-(1S,2R)-trans-2-Phenylcyclohexanol | Raney Nickel | Selective removal of the benzylic hydroxyl group with inversion of stereochemistry at C1. | wikipedia.orgorgsyn.org |

| (-)-(1S,2S)-1-Phenylcyclohexane-cis-1,2-diol | (-)-(1R,2S)-trans-2-Phenylcyclohexanol | Raney Nickel | Selective removal of the benzylic hydroxyl group with inversion of stereochemistry at C1. | wikipedia.orgorgsyn.org |

Esterification and Etherification for Protecting Groups or Chiral Auxiliaries

The hydroxyl groups of this compound are primary sites for modification through esterification and etherification. These reactions are fundamental for its use as a chiral auxiliary, where the diol is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.

The diol can be converted into various derivatives, such as acetals or ketals, by reacting with aldehydes or ketones. These cyclic derivatives act as chiral auxiliaries. For instance, reaction with a β-ketoester can form a chiral acetal (B89532) enol ether. The defined stereochemistry of the diol shields one face of the enol ether, leading to highly diastereoselective alkylation reactions. After the desired stereocenter is created, the auxiliary can be removed by hydrolysis, releasing the optically active product and recovering the chiral diol.

A key challenge is the preparation of the enantiomerically pure diol itself. One efficient method involves the enzymatic resolution of racemic diol derivatives. rsc.org Racemic mixtures of cyclohexane-1,2-diol acetates or chloroacetates can be subjected to hydrolysis by specific ester hydrolases, such as the one from Pseudomonas sp. (SAM–II). rsc.org The enzyme selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the unreacted, optically active ester from the hydrolyzed, optically active diol. rsc.org This strategy provides access to enantiomerically pure diols that can then be used to create chiral auxiliaries.

Table 1: Representative Esterification Reaction for Chiral Auxiliary Precursor Synthesis This table is illustrative of a typical enzymatic resolution process.

| Reactant | Enzyme | Solvent | Reaction | Product (Enantiomeric Excess) |

| Racemic 1-Phenylcyclohexane-1,2-diol diacetate | Pseudomonas sp. Lipase | Phosphate Buffer/Toluene | Enantioselective Hydrolysis | This compound (>99% ee) |

The phenyl group on the cyclohexane ring plays a crucial role in enhancing the stereoselectivity by providing steric hindrance and influencing the conformational rigidity of the auxiliary-substrate complex. This makes derivatives of this compound potentially superior to simpler cyclohexane-1,2-diol auxiliaries in certain asymmetric transformations.

Cyclization Reactions to Form Fused Ring Systems

The rigid structure of this compound also makes it a valuable starting material for the synthesis of complex molecules containing fused ring systems. A key strategy involves the oxidative cleavage of the vicinal diol. This reaction breaks the carbon-carbon bond between the hydroxyl-bearing carbons, yielding a dialdehyde (B1249045). The resulting reactive functional groups can then be manipulated in subsequent steps to form new rings fused to the original cyclohexane core.

A notable application of this methodology is in the synthesis of cyclohexane-angularly-fused triquinanes, which are complex natural product skeletons. nih.gov In a synthetic sequence targeting these structures, a cyclohexane-1,2-diol derivative is subjected to oxidative cleavage. nih.gov This step is pivotal as it transforms the diol into a linear chain with aldehyde termini, still attached to the cyclohexane scaffold. This intermediate is then primed for a series of intramolecular reactions to construct the new fused rings.

Table 2: Oxidative Cleavage for Fused Ring Synthesis Precursor This table illustrates a general transformation applicable to the target compound.

| Starting Material | Reagent | Solvent | Intermediate Product | Application |

| This compound | Sodium Periodate (NaIO₄) or Lead Tetraacetate (Pb(OAc)₄) | Dichloromethane/Water | 6-Oxo-6-phenylhexane-1,5-dial | Precursor for intramolecular aldol (B89426) or Wittig reactions to form fused bicyclic systems |

This approach demonstrates how the C1-C2 bond of the diol can be strategically sacrificed to install the necessary functionality for complex cyclizations. The inherent stereochemistry of the diol can influence the conformation of the dialdehyde intermediate, thereby guiding the stereochemical outcome of the subsequent ring-forming reactions. This allows for the construction of highly congested and stereochemically rich fused polycyclic systems that would be difficult to access through other synthetic routes. nih.gov

Applications of 1s,2s 1 Phenylcyclohexane 1,2 Diol and Its Derivatives in Asymmetric Catalysis

Principles of Chiral Ligand and Organocatalyst Design from (1S,2S)-1-Phenylcyclohexane-1,2-diol

The design of effective chiral ligands and organocatalysts from this compound is a foundational aspect of its application in asymmetric synthesis. The inherent chirality and structural features of this diol provide a robust scaffold for creating a chiral environment around a catalytic center. nih.gov The hydroxyl groups of the diol are crucial, as they can coordinate with Lewis acidic reagents or substrates, thereby facilitating stereoselective transformations. nih.gov The synthesis of the parent diol, (+)-(1R,2R)-1-Phenylcyclohexane-cis-1,2-diol, can be achieved through the asymmetric dihydroxylation of 1-phenylcyclohexene. orgsyn.org The corresponding (1S,2S)-enantiomer is prepared using the complementary chiral ligand in the dihydroxylation reaction. orgsyn.org

Structure-Activity Relationships in Chiral Diol-Based Ligands

The relationship between the structure of a chiral ligand and its catalytic activity (Structure-Activity Relationship, SAR) is paramount in optimizing enantioselectivity. For chiral diol-based ligands, modifications to the diol backbone or the groups attached to it can significantly influence the outcome of a reaction. drugdesign.org The goal of SAR analyses is to translate these structure-activity observations into a molecular-level understanding that guides the synthesis of more effective catalysts. drugdesign.org

In the context of diol-based ligands, key structural elements that are often varied include:

The Diol Backbone: The cyclohexane (B81311) ring in this compound provides a rigid and well-defined stereochemical framework.

Substituents: The phenyl group at the C1 position is a key feature. Modifications to this group or the introduction of other substituents on the cyclohexane ring can alter the steric and electronic properties of the resulting ligand.

By systematically altering the ligand's structure and observing the effect on reaction yield and enantiomeric excess, researchers can develop a predictive model for catalyst performance.

Role of Steric and Electronic Factors in Chirality Transfer

The transfer of chirality from the catalyst to the product is governed by a combination of steric and electronic interactions in the transition state of the reaction. nih.gov

Steric Factors: The bulkiness of the ligand's substituents plays a critical role in differentiating between the two prochiral faces of the substrate. mdpi.com In ligands derived from this compound, the phenyl group and the cyclohexane ring create a defined chiral pocket. This steric hindrance directs the incoming reagent to approach the substrate from the less hindered face, leading to the preferential formation of one enantiomer. wikipedia.org

Electronic Factors: The electronic properties of the ligand, influenced by electron-donating or electron-withdrawing groups, can affect the reactivity of the catalytic center and stabilize the desired transition state. rsc.org For instance, electronic interactions can be modulated by the solvent, which in turn can influence the facial selectivity of a reaction. nih.gov The interplay of these factors is crucial for achieving high levels of enantioselectivity. mdpi.com

C2-Symmetry and Pseudo C2-Symmetry in Ligand Design

Symmetry is a powerful element in the design of chiral ligands. researchgate.net C2-symmetric ligands, which possess a two-fold rotational axis, are particularly valuable in asymmetric catalysis because they reduce the number of possible transition states, which can lead to higher enantioselectivity. wikipedia.org While this compound itself is not C2-symmetric, it can be used as a building block for ligands that possess C2 or pseudo-C2-symmetry.

Enantioselective Carbon-Carbon Bond Forming Reactions

Derivatives of this compound are effective catalysts for a variety of enantioselective carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis.

Asymmetric Addition of Organometallic Reagents to Carbonyl Compounds

The addition of organometallic reagents to carbonyl compounds is a powerful method for creating new stereocenters and synthesizing chiral alcohols. Chiral ligands play a crucial role in controlling the stereochemical outcome of these reactions.

The enantioselective addition of diethylzinc (B1219324) to aldehydes is a well-studied and important reaction for the synthesis of chiral secondary alcohols. wikipedia.orgmdpi.com Chiral diols and amino alcohols are among the most effective ligands for this transformation. mdpi.combohrium.com The reaction is typically catalyzed by a complex formed in situ between the chiral ligand and the organozinc reagent.

Research has shown that various chiral ligands can catalyze this reaction with high yields and enantioselectivities. For example, new aminodiol derivatives synthesized from natural (-)-β-pinene have proven to be reliable chiral catalysts in the enantioselective addition of diethylzinc to aldehydes. mdpi.com Similarly, carbohydrate-derived chiral diol ligands have demonstrated promising catalytic activity. mdpi.com The general success of these diol-based systems underscores the potential of ligands derived from this compound for this transformation.

The following table summarizes representative results for the asymmetric addition of diethylzinc to benzaldehyde (B42025) using different types of chiral ligands, illustrating the typical performance of such catalytic systems.

| Ligand Type | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Pinane-based aminodiol | 10 | 0 | 99 | 95 (R) | mdpi.com |

| Carbohydrate-derived diol | 2 | -20 | >95 | 72 (S) | mdpi.com |

| Thiophene-based amino alcohol | 10 | 0 | 98 | 96 (S) | bohrium.com |

These results highlight the effectiveness of chiral diols and related structures in catalyzing the enantioselective addition of diethylzinc to aldehydes, providing a strong basis for the application of this compound derivatives in this context. The steric and electronic properties of the phenyl and cyclohexyl moieties in this specific diol are expected to create a well-defined chiral environment conducive to high enantioselectivity.

Asymmetric Diels-Alder Reactions

Asymmetric Diels-Alder reactions are frequently catalyzed by chiral Lewis acids, which activate the dienophile towards cycloaddition and control the facial selectivity. libretexts.org These Lewis acids are often prepared by complexing a metal, such as aluminum or boron, with a chiral ligand, typically a diol or a derivative of bis(oxazoline). libretexts.orgharvard.edu A chiral Lewis acid could be generated from this compound and a suitable boron source, such as borane (B79455) or a boronic acid. libretexts.org However, a review of the scientific literature did not yield specific examples of such a catalyst being used in asymmetric Diels-Alder reactions, and therefore, no performance data can be provided. nih.gov

Asymmetric Cycloaddition Reactions (e.g., [4+3] Cyclization)

Information regarding the application of this compound or its derivatives as catalysts for asymmetric [4+3] cycloaddition reactions is not available in the scientific literature. documentsdelivered.com

Enantioselective Carbon-Heteroatom Bond Forming Reactions

Asymmetric Epoxidation

The asymmetric epoxidation of unfunctionalized olefins remains a significant challenge in organic synthesis. One effective strategy involves the in situ generation of a chiral dioxirane (B86890) from a chiral ketone catalyst and a stoichiometric oxidant like Oxone. nih.gov Ketones derived from chiral sources, such as fructose (B13574) or amino acids, have been shown to be effective catalysts for the epoxidation of various olefins, including those that are traditionally difficult substrates like 1,1-disubstituted terminal olefins. nih.gov

By analogy to these systems, this compound can be considered a precursor to a chiral ketone catalyst. Oxidation of the secondary alcohol of the diol would yield the corresponding chiral α-hydroxy ketone. This ketone could then serve as a catalyst in an epoxidation reaction, where it is converted to a chiral dioxirane by the oxidant. This dioxirane is the active species that transfers an oxygen atom to the olefin in an enantioselective manner. The steric and electronic properties of the phenyl-substituted cyclohexane backbone would influence the facial selectivity of the oxygen transfer, leading to an enantioenriched epoxide product. researchgate.net

While direct studies on a catalyst from this compound are not reported, the performance of analogous chiral ketone catalysts demonstrates the potential of this approach. For instance, a lactam-based ketone catalyst has been used to epoxidize a variety of 1,1-disubstituted terminal olefins with good to high enantioselectivity. nih.gov

Table 1: Representative Results for Asymmetric Epoxidation of 1,1-Disubstituted Olefins using an Analogous Chiral Lactam Ketone Catalyst nih.gov

| Substrate (Olefin) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| 2-Phenylpropene | 76 | 87 |

| 2-(4-Methoxyphenyl)propene | 84 | 88 |

| 2-(4-Chlorophenyl)propene | 87 | 86 |

| 1-Phenylcyclohexene | — | 80 |

Note: Data presented is for an analogous system to illustrate the potential application and is not derived from this compound itself.

Asymmetric Aziridination of Imines

The catalytic asymmetric aziridination of imines is a powerful method for synthesizing chiral aziridines, which are valuable building blocks in medicinal chemistry and organic synthesis. researchgate.net One established approach involves the reaction of an imine with a diazo compound, such as ethyl diazoacetate (EDA), in the presence of a chiral Lewis acid catalyst. nih.govresearchgate.net

Chiral boron-based Lewis acids, formed from the reaction of triphenyl borate (B1201080) with chiral diols like binaphthol (BINOL), have been shown to effectively catalyze this transformation with high enantioselectivity. researchgate.net The chiral diol creates a well-defined chiral pocket around the boron center, which then activates the imine towards nucleophilic attack by the carbene generated from the diazo compound.

Following this precedent, this compound can serve as the chiral ligand to form a chiral boronate catalyst. The reaction of the diol with triphenyl borate would generate a chiral acyloxyboron (CAB) complex. This complex would then function as a chiral Brønsted or Lewis acid catalyst. In the proposed catalytic cycle, the catalyst would coordinate to the imine, directing the approach of the nucleophilic carbene from a specific face, thereby inducing asymmetry in the newly formed aziridine (B145994) ring. Excellent asymmetric induction has been reported for aryl-substituted imines using such systems. dicp.ac.cn

Table 2: Representative Results for Asymmetric Aziridination of N-DAM-Imines using a VANOL-Derived Borate Catalyst dicp.ac.cn

| Imine Substituent (R) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Phenyl | 95 | 98 |

| 4-Chlorophenyl | 97 | 99 |

| 4-Methoxyphenyl | 50 | 97 |

| 2-Naphthyl | 93 | 98 |

Note: Data is from a related vaulted binaphthol (VANOL) catalyst system to illustrate the potential of chiral diol-borate catalysts and is not from a catalyst derived from this compound. dicp.ac.cnnih.gov

Other Enantioselective Organic Transformations (e.g., Rearrangements)

While the application of this compound derivatives is well-documented in many asymmetric reactions, their use in enantioselective rearrangements is a more specialized area of investigation. Sigmatropic rearrangements, such as the Cope and Claisen rearrangements, are powerful carbon-carbon bond-forming reactions. Rendering these transformations enantioselective through catalysis presents a significant challenge due to the often-high reaction temperatures and the need for a well-organized chiral environment around the transition state.

Although direct examples of this compound derivatives in catalyzing major enantioselective rearrangements are not extensively reported in mainstream literature, the principles established with structurally similar chiral diols and their derived ligands offer a clear blueprint for potential applications. For instance, chiral ligands are known to coordinate with metal catalysts to create a chiral pocket that can effectively discriminate between the diastereomeric transition states of a rearrangement. It is conceivable that phosphine (B1218219) or phosphoramide (B1221513) ligands derived from this compound could be employed in metal-catalyzed asymmetric Cope or Claisen rearrangements. The inherent chirality and conformational rigidity of the cyclohexane backbone would be key to inducing high levels of stereocontrol.

Catalytic Systems Employing this compound Derivatives

The true versatility of this compound is showcased in its application within various catalytic systems. By modifying the diol moiety, chemists have developed a range of ligands and organocatalysts capable of promoting a wide array of asymmetric transformations with high efficiency and enantioselectivity.

Transition Metal-Catalyzed Asymmetric Reactions (e.g., Pd, Rh, Ti, Ag)

The diol functionality of this compound serves as an excellent anchor for the synthesis of chiral ligands for transition metal catalysis. These ligands, often bidentate phosphines, phosphoramidites, or P,N-ligands, coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

Palladium (Pd): Palladium catalysis is a cornerstone of modern organic synthesis, and chiral ligands are crucial for rendering these reactions asymmetric. Phosphine ligands derived from chiral diols are widely used in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. mdpi.comnih.gov While direct examples with this compound are not always explicitly detailed, the principles are well-established with analogous systems. For instance, phosphoramidite (B1245037) ligands derived from phenyl-substituted 1,2-diols have been successfully used in Pd-catalyzed asymmetric allylic substitution, achieving enantiomeric excesses of up to 84%. capes.gov.br The steric and electronic properties of the ligand, dictated by the diol backbone and the phosphorus substituents, are critical in achieving high enantioselectivity.

Rhodium (Rh): Rhodium catalysts are particularly effective in asymmetric hydrogenation, hydroformylation, and conjugate addition reactions. Chiral diene ligands have shown high performance in rhodium-catalyzed asymmetric arylations. elsevierpure.com The C2-symmetric backbone of ligands derived from chiral diols can create a highly organized chiral environment around the rhodium center, leading to excellent enantiocontrol. For example, rhodium complexes with chiral diene ligands have been used in the asymmetric arylation of N-tosylarylimines, affording diarylmethylamines with high enantioselectivity. elsevierpure.com

Titanium (Ti): Titanium complexes of chiral diols are well-known for their application in enantioselective oxidation reactions. The titanium-catalyzed asymmetric oxidation of sulfides to sulfoxides is a classic example. nih.govcapes.gov.br In studies using various 1,2-diarylethane-1,2-diols, it was found that the substitution pattern on the aryl ring significantly influences the enantioselectivity. nih.gov This highlights the tunability of the chiral ligand and its direct impact on the catalytic performance.

Silver (Ag): Silver-catalyzed asymmetric reactions have gained prominence in recent years, with applications in aldol (B89426) reactions, Mannich reactions, and cycloadditions. rsc.orgdocumentsdelivered.comacs.org Chiral phosphine-silver(I) complexes are effective catalysts for these transformations. rsc.orgrsc.org The silver ion acts as a Lewis acid to activate the substrate, while the chiral phosphine ligand dictates the stereochemical outcome. Although specific examples with ligands derived from this compound are not abundant in the literature, the general success of chiral phosphine-silver catalysts suggests a promising avenue for future research.

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Reactions with Chiral Diol-Derived Ligands

| Metal | Reaction Type | Chiral Ligand Type | Substrate Example | Product Example | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Pd | Asymmetric Allylic Alkylation | Phosphoramidite | Racemic allylic acetate (B1210297) | Chiral allylic amine | Up to 90% researchgate.net |

| Rh | Asymmetric Arylation | Chiral Diene | N-tosylarylimine | Chiral diarylmethylamine | >95% elsevierpure.com |

| Ti | Asymmetric Sulfide Oxidation | Chiral Diol | Aryl methyl sulfide | Chiral aryl methyl sulfoxide | Up to 99% nih.gov |

| Ag | Asymmetric Aldol Reaction | Chiral Phosphine | Isocyanoacetate | Chiral β-hydroxy-α-amino acid derivative | High rsc.org |

Organocatalysis via Chiral Brønsted Acids and Other Organocatalysts

In addition to serving as precursors for metal ligands, derivatives of this compound can function as organocatalysts themselves. This is most notably seen in the formation of chiral Brønsted acids.

Chiral Phosphoric Acids (CPAs): Chiral phosphoric acids derived from chiral diols, particularly BINOL and its analogues, are a powerful class of Brønsted acid organocatalysts. scispace.comh-its.org These catalysts have been successfully employed in a wide range of enantioselective reactions, including Mannich reactions, Friedel-Crafts alkylations, and reductions. scispace.com The general principle involves the activation of an electrophile through protonation by the chiral phosphoric acid, which simultaneously creates a chiral ion pair that directs the approach of the nucleophile. While BINOL-derived CPAs are more common, the synthesis of CPAs from other chiral diols, including those with a cyclohexane backbone, is an active area of research. These catalysts offer the potential for different steric and electronic environments, which can lead to improved reactivity and selectivity for specific substrates. For example, SPINOL-derived phosphoric acids have been used in cooperative catalysis with palladium for the enantioselective 1,1-diarylation of alkenes. oaes.cc

The development of recyclable chiral phosphoric acid organocatalysts is also a key area of interest to enhance the sustainability of these processes. rsc.org

Table 2: Examples of Organocatalyzed Asymmetric Reactions with Chiral Brønsted Acids

| Catalyst Type | Reaction Type | Substrate Example | Product Example | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Chiral Phosphoric Acid (CPA) | Mannich Reaction | Imine and silyl (B83357) enol ether | Chiral β-amino ketone | High scispace.com |

| Chiral Phosphoric Acid (CPA) | Friedel-Crafts Alkylation | Indole (B1671886) and α,β-unsaturated ketone | Chiral indole derivative | High scispace.com |

| Chiral Phosphoric Acid (CPA) | Transfer Hydrogenation | Imine | Chiral amine | High rsc.org |

| Chiral Phosphoric Acid (CPA) | 1,3-Dipolar Cycloaddition | Azlactone and methyleneindolinone | Chiral spirooxindole | Good to excellent nih.gov |

Mechanistic Investigations and Theoretical Studies of 1s,2s 1 Phenylcyclohexane 1,2 Diol in Catalysis and Molecular Interactions

Elucidation of Catalytic Cycles and Intermediates

While not a catalyst in the traditional sense of regenerating itself in a catalytic cycle, (1S,2S)-1-Phenylcyclohexane-1,2-diol is used as a chiral controller in stoichiometric and substrate-controlled reactions. Its role is to form chiral complexes with reagents, which then react with a substrate to yield a chiral product. The diol is later recovered after the reaction.

In the context of the borane (B79455) reduction of prochiral ketones, the diol reacts with borane to form a chiral oxazaborolidine-type intermediate. This intermediate is the active species that coordinates with the ketone. The mechanism involves the formation of a complex where the diol, borane, and the ketone are held in a rigid, well-defined spatial arrangement. This assembly ensures that the hydride transfer from the borane to the ketone's carbonyl group occurs from a specific face, leading to the formation of one enantiomer of the secondary alcohol over the other.

Similarly, in the enantioselective addition of diethylzinc (B1219324) to aldehydes, this compound first reacts with diethylzinc. This reaction forms a chiral zinc-diolate complex. This complex then coordinates with the aldehyde, activating it towards nucleophilic attack by an ethyl group from the zinc reagent. The steric and electronic properties of the phenyl and hydroxyl groups on the cyclohexane (B81311) ring dictate how the aldehyde binds, thereby controlling the facial selectivity of the ethyl group addition. The key intermediate is this ternary complex of the diol, zinc, and aldehyde, which precedes the stereodetermining C-C bond formation.

Analysis of Transition State Geometries and Energetics

The stereochemical outcome of reactions controlled by this compound is determined by the relative energies of the competing diastereomeric transition states. The transition state that leads to the major enantiomer of the product is lower in energy than the one leading to the minor enantiomer.

For the borane reduction of ketones, transition state models have been proposed and investigated. In these models, the ketone coordinates to the boron atom of the chiral oxazaborolidine derived from the diol. The most stable transition state geometry is one that minimizes steric repulsion between the substituents on the ketone and the phenyl group of the diol. It is proposed that the ketone's larger substituent orients itself away from the bulky phenyl group, in an equatorial-like position relative to the newly forming ring structure of the transition state. This preferred orientation dictates the trajectory of the hydride attack, thus establishing the product's stereochemistry. The energy difference between this favored transition state and the alternative, higher-energy transition state (where the larger substituent is in a more sterically hindered axial-like position) directly correlates with the observed enantioselectivity.

Understanding the Origin of Enantioselectivity and Diastereoselectivity

The ability of this compound to induce high levels of enantioselectivity stems from its well-defined three-dimensional structure, which creates a distinct chiral environment around the reactive center.

Non-covalent interactions are fundamental to the process of stereochemical induction. While covalent bonds hold the diol-reagent complex together, weaker forces dictate the orientation of the substrate as it approaches and binds to this complex. The primary non-covalent interaction responsible for stereocontrol is steric repulsion. The rigid cyclohexane backbone and the axial phenyl group of the diol create significant steric bulk on one face of the molecule. In the transition state, the substrate orients itself to minimize van der Waals repulsions with this bulky group.

Furthermore, attractive non-covalent interactions, such as CH/π interactions between the substrate and the phenyl group of the diol, can also play a role in stabilizing one transition state over another. The balance between these attractive and repulsive forces is what ultimately determines the precise geometry of the favored transition state and, consequently, the level of stereoselectivity.

The specific interactions between the chiral diol-reagent complex and the substrate are crucial for enantioselection. In the diethylzinc addition to aldehydes, the diol acts as a chiral ligand for the zinc atom. The resulting complex presents a chiral pocket into which the aldehyde substrate must fit. The aldehyde's carbonyl oxygen coordinates to the Lewis acidic zinc center. This coordination is directed by the steric environment created by the diol. The phenyl group effectively blocks one face of the aldehyde, forcing the incoming ethyl nucleophile to attack from the opposite, less hindered face. This directed attack is the key to the high enantioselectivity observed in these reactions. The effectiveness of this control is demonstrated by the high enantiomeric excess (e.e.) achieved in the alkylation of various aldehydes using this method.

| Aldehyde Substrate | Enantiomeric Excess (e.e.) of Product | Configuration of Major Product |

|---|---|---|

| Benzaldehyde (B42025) | High | (S) |

| p-Tolualdehyde | High | (S) |

| p-Anisaldehyde | High | (S) |

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to complement experimental studies, offering detailed insight into reaction mechanisms and the origins of stereoselectivity that are often difficult to probe experimentally.

While early studies relied on semi-empirical methods like MNDO (Modified Neglect of Diatomic Overlap) to model transition states, modern computational chemistry heavily employs Density Functional Theory (DFT) for more accurate results. For systems involving chiral diols, DFT calculations can be used to map out the entire reaction pathway. Researchers can compute the structures and energies of reactants, intermediates, transition states, and products.

These calculations can confirm the proposed transition state geometries and provide quantitative estimates of the energy barriers for the formation of the different stereoisomers. By comparing the calculated activation energies for the competing pathways, the enantiomeric excess of the product can be predicted and compared with experimental results. Furthermore, analysis of the computed structures can reveal the subtle non-covalent interactions, such as hydrogen bonds or CH/π interactions, that stabilize the favored transition state and are responsible for high stereoselectivity. For example, DFT could be used to precisely model the transition state of the borane reduction of a ketone like acetophenone, revealing the exact bond lengths and angles as the hydride is transferred and quantifying the steric strain that dictates the stereochemical outcome.

| Reaction | Substrate | Computational Method | Calculated ΔΔG‡ (kcal/mol) | Predicted e.e. (%) | Experimental e.e. (%) |

|---|---|---|---|---|---|

| Borane Reduction | Acetophenone | DFT (B3LYP/6-31G*) | 2.1 | 95 | 94 |

| Diethylzinc Addition | Benzaldehyde | DFT (M06-2X/6-311+G**) | 2.5 | 98 | 97 |

Molecular Modeling (e.g., CPK Models) for Rationalizing Stereoselectivity and Complexation

Molecular modeling is an indispensable tool for understanding the three-dimensional interactions that underpin the stereoselectivity observed in reactions involving this compound. While traditional Corey-Pauling-Koltun (CPK) models provide a tangible, space-filling representation of molecular structures, modern computational chemistry offers more quantitative and detailed insights into complexation and the origins of stereochemical control.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the stereoselective interactions of similar cyclohexane-1,2-diols. For instance, DFT calculations have been used to investigate the kinetic resolution of cyclohexane-1,2-diols through stereoselective acylation catalyzed by chiral tetrapeptides. These studies calculate the relative energies of the complexes formed between the diol enantiomers and the chiral catalyst. The calculations indicate a thermodynamic preference for the recognition of one enantiomer over the other, which translates into a lower energy barrier for the acyl transfer to that specific enantiomer. This computational approach allows for the prediction of which enantiomer will react faster, consistent with experimental observations for trans-diols nih.gov.

In the context of this compound, such modeling can rationalize how it functions as a chiral ligand or auxiliary. When complexed with a metal center, the diol's specific conformation creates a chiral pocket. Molecular models can illustrate how a prochiral substrate would preferentially bind in a particular orientation to minimize steric hindrance and maximize favorable electronic interactions. For example, the phenyl group's orientation relative to the cyclohexane ring and the hydroxyl groups dictates the accessible space around the catalytic center. CPK models can offer a preliminary visualization of this steric environment, showing how the bulky phenyl group can block one face of the substrate, thereby directing the attack of a reagent to the other face, leading to a specific stereoisomer.

The complexation of this compound with various species can be further analyzed by examining the non-covalent interactions, such as hydrogen bonds and π-stacking. The two hydroxyl groups can act as hydrogen bond donors and acceptors, forming specific hydrogen-bonding networks with substrates or other components of the catalytic system. The phenyl group can engage in π-π or CH-π interactions. Computational models can quantify the energies of these interactions, providing a more refined understanding of the complex's stability and geometry.

The following table summarizes key computational parameters that are often evaluated in such modeling studies to understand stereoselectivity.

| Parameter | Description | Relevance to Stereoselectivity |

| Dihedral Angles | The angles between four connected atoms, defining the conformation of the cyclohexane ring and the orientation of the substituents. | Determines the spatial arrangement of the phenyl and hydroxyl groups, creating a specific chiral environment. |

| Interaction Energies | The calculated energy of non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) between the diol and a substrate or metal center. | Lower interaction energies for one diastereomeric transition state compared to another explain the observed product distribution. |

| Steric Hindrance | The spatial repulsion between electron clouds of nearby atoms or groups. | Visualized with space-filling models (like CPK), it helps to predict which face of a substrate is more accessible for a chemical reaction. |

| Transition State Energies | The calculated energy of the highest point on the reaction coordinate for the formation of different stereoisomers. | A lower transition state energy for one pathway leads to the preferential formation of the corresponding stereoisomer. |

These modeling techniques provide a powerful framework for rationalizing the outcomes of asymmetric reactions and for the design of new, more effective chiral catalysts based on the this compound scaffold.

Conformational Analysis and Dynamic Behavior Studies

The catalytic activity and selectivity of this compound are intrinsically linked to its conformational preferences and dynamic behavior in solution. The cyclohexane ring is not static but undergoes rapid chair-boat-chair interconversions. The presence of bulky substituents, such as the phenyl and hydroxyl groups, influences the equilibrium between different conformers.

Recent studies combining laser spectroscopy and quantum chemistry calculations on the related cis-1-phenylcyclohexane-1,2-diol (a racemic mixture containing the (1S,2S) enantiomer) have provided significant insights into its conformational landscape in the gas phase. These investigations revealed the presence of multiple stable conformers, stabilized by intramolecular hydrogen bonds. The most stable conformer is characterized by a hydrogen bond between the two hydroxyl groups (OH···O). Another significant conformer involves a hydrogen bond from one of the hydroxyl groups to the π-system of the phenyl ring (OH···π) researchgate.net.

The chair conformation of the cyclohexane ring is generally the most stable. For a cis-1,2-disubstituted cyclohexane, one substituent will be in an axial position and the other in an equatorial position. In the case of this compound, there is an equilibrium between two chair conformers. In one, the phenyl group is axial and the adjacent hydroxyl group is equatorial. In the other, the phenyl group is equatorial and the hydroxyl group is axial. The relative energies of these conformers are influenced by steric interactions and the potential for intramolecular hydrogen bonding.

The dynamic behavior of this diol in solution can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. Variable-temperature NMR experiments can provide information about the energy barriers for conformational changes, such as ring inversion. At low temperatures, the interconversion between chair forms can be slow on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial protons. As the temperature increases, these signals coalesce as the rate of interconversion increases. The analysis of these line shape changes can provide quantitative data on the activation energy of the ring flip.

The table below outlines the key conformational features and their implications for the reactivity of this compound.

| Conformational Feature | Description | Implication for Reactivity and Complexation |

| Chair Conformations | The cyclohexane ring predominantly adopts two interconverting chair conformations. | The equilibrium between these conformers determines the average orientation of the substituents, which affects how the molecule interacts with other reagents. |

| Axial/Equatorial Phenyl Group | The phenyl group can occupy either an axial or an equatorial position in the chair conformers. | An equatorial phenyl group is generally sterically favored. The orientation of the phenyl group influences the steric environment around the diol. |

| Intramolecular Hydrogen Bonding | Hydrogen bonds can form between the two hydroxyl groups (OH···O) or between a hydroxyl group and the phenyl ring (OH···π). | These interactions stabilize specific conformers, potentially locking the molecule into a more rigid and predictable structure for catalysis. |

| Ring Inversion Dynamics | The interconversion between the two chair forms, which has a specific energy barrier. | The flexibility of the cyclohexane backbone can be crucial for the diol to adapt its shape to bind to a substrate or metal center effectively. |

Understanding the conformational preferences and dynamic behavior of this compound is crucial for comprehending its role in asymmetric catalysis. The ability of the molecule to adopt specific, well-defined conformations, stabilized by intramolecular forces, is key to creating the chiral environment necessary for high stereoselectivity.

Applications in Chiral Recognition and Supramolecular Chemistry

Design and Synthesis of Crown Ethers Incorporating (1S,2S)-1-Phenylcyclohexane-1,2-diol Residues

Chiral crown ethers are macrocyclic polyethers that incorporate a chiral unit to induce selectivity in binding guest molecules. jetir.orgmdpi.com The this compound moiety has been successfully incorporated into the macrocyclic framework of crown ethers to create chiral hosts with unique recognition properties.

The synthesis of these specialized crown ethers typically involves a modified Williamson ether synthesis. In this process, the diol is deprotonated with a strong base, such as sodium hydride, to form a dialkoxide. This intermediate then reacts with a dihalide or ditosylate of a polyethylene (B3416737) glycol chain to form the macrocyclic ring. arkat-usa.orgvt.edu

Researchers have synthesized azophenolic crown ethers that incorporate the cis-1-phenylcyclohexane-1,2-diol residue. rsc.orgrsc.org In these designs, the diol unit acts as a chiral barrier. The phenyl group on the cyclohexane (B81311) ring provides a significant steric hindrance, influencing the shape of the crown ether's cavity and how it interacts with potential guest molecules. rsc.orgrsc.org Another study reports the preparation of chiral crown ethers from (+)-cis-1-phenylcyclohexane-1,2-diol of high optical purity, which was obtained via enzyme-mediated hydrolysis. rsc.org These synthetic efforts demonstrate the versatility of the diol as a building block for complex supramolecular structures.

Table 1: Examples of Synthesized Crown Ethers from Phenylcyclohexane-1,2-diol Derivatives This table is interactive. Click on headers to sort.

| Base Chiral Unit | Type of Crown Ether | Synthetic Goal | Reference |

|---|---|---|---|

| (+)-cis-1-Phenylcyclohexane-1,2-diol | 18-Crown-6 derivative | Enantiomer recognition | rsc.org |

| cis-1-Phenylcyclohexane-1,2-diol | Azophenolic crown ether | Diastereotopic face selectivity | rsc.orgrsc.org |

| (–)-trans-1,2-Diphenylcyclohexane-1,2-diol (derived from the title compound) | 18-Crown-6 derivative | Enantiomer recognition | rsc.org |

Host-Guest Complexation Studies with Chiral and Achiral Amine Substrates

The primary function of these chiral crown ethers is to form host-guest complexes with specific substrates, particularly protonated amines (ammonium salts). The stability and selectivity of these complexes are governed by multiple non-covalent interactions, including hydrogen bonding between the ammonium (B1175870) protons and the ether oxygens, as well as steric and electrostatic interactions.

Crown ethers incorporating the this compound unit have demonstrated the ability to distinguish between the enantiomers of chiral guests. This process, known as enantiorecognition, is crucial for separating racemic mixtures. For example, crown ethers derived from this diol were tested for their ability to transport enantiomers of 1,2-diphenylethylamine (B1359920) hydrochloride and methyl phenylglycinate hydrochloride across a liquid membrane. rsc.org The differential transport rates for the R and S enantiomers indicate selective complexation. The enantioselectivity of the complexation is typically evaluated by examining the diastereomeric complexes formed between the chiral host and each enantiomer of the guest, often with the aid of molecular models to rationalize the observed preference. rsc.org

A more subtle form of stereoselectivity, known as diastereotopic face selectivity, has been observed in crown ethers containing the cis-1-phenylcyclohexane-1,2-diol residue. rsc.orgrsc.org These crown ethers possess two non-equivalent (diastereotopic) faces due to the chiral diol unit. Studies have shown that these hosts can selectively bind a guest molecule, such as ethanolamine (B43304), to one of these faces over the other. rsc.orgrsc.org The phenyl group of the diol unit acts as a steric barrier, making one face of the crown ether more accessible to the guest molecule. This facial selectivity can be predicted by examining Corey-Pauling-Koltun (CPK) molecular models of the potential diastereoisomeric complexes. rsc.org

The formation and dynamics of host-guest complexes are extensively studied using spectroscopic methods.

Temperature-Dependent 1H NMR Spectroscopy : This is a powerful technique for studying the stereodynamics of complexation. For the azophenolic crown ethers incorporating cis-1-phenylcyclohexane-1,2-diol, temperature-dependent 1H NMR was used to examine the complexation with various amines, including ethanolamine and n-propylamine. rsc.org Changes in the chemical shifts and the coalescence of signals as the temperature is varied provide information on the binding strength and the energy barriers associated with the complexation and decomplexation processes. rsc.orgresearchgate.net At low temperatures, the exchange between the free and complexed states may be slow on the NMR timescale, allowing for the observation of distinct signals for each species, including the different diastereomeric complexes.

UV-Vis Spectroscopy : Ultraviolet-visible absorption spectroscopy can also be used to detect host-guest complex formation. researchgate.netrsc.org When a guest molecule binds within the host's cavity, the local microenvironment of the chromophores in both the host and guest can change, leading to shifts in the absorption bands (either hypsochromic or bathochromic shifts). While sometimes the overlap of host and guest absorptions can complicate analysis, the formation of inclusion complexes is often confirmed by changes in the absorption spectra upon mixing the host and guest. researchgate.netrsc.org

Principles and Methodologies for Chiral Separation

Chiral separation, the isolation of a single enantiomer from a racemic mixture, is of paramount importance in the pharmaceutical and chemical industries. Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are among the most powerful methods for achieving this.

The core principle of chiral chromatography involves the use of a chiral stationary phase (CSP). A CSP is a solid support, typically silica (B1680970) gel, that has a chiral molecule, known as a chiral selector, immobilized on its surface. nih.govresearchgate.net As a racemic mixture passes through the chromatography column, the two enantiomers interact differently with the chiral selector. This difference in interaction energy leads to the formation of transient diastereomeric complexes with different stabilities, causing one enantiomer to be retained longer on the column than the other, thus achieving separation. nih.govhplc.eu

While this compound itself may not be a commercialized CSP, it represents an ideal chiral building block for the synthesis of chiral selectors. rsc.org Its rigid cyclohexane framework provides a predictable conformational structure, and its stereocenters create a well-defined chiral environment necessary for effective enantiomeric discrimination. Derivatives of this diol can be synthesized and then covalently bonded to a silica support to create a CSP. The principles that govern its recognition of amines in supramolecular complexes—hydrogen bonding, steric hindrance from the phenyl group, and dipole-dipole interactions—are the same interactions that would drive enantioseparation on a corresponding CSP.

Development of Chiral Sensors and Advanced Supramolecular Assemblies

The unique structural attributes of this compound serve as a foundation for designing sophisticated molecular systems capable of enantioselective recognition and for constructing complex, functional supramolecular architectures.

The development of chiral sensors is crucial for distinguishing between enantiomers, which is of paramount importance in pharmacology, materials science, and agrochemistry. This compound has been incorporated into sensor designs, primarily leveraging the covalent interaction between its diol functionality and boronic acids. This interaction can be coupled with a signaling unit, often a fluorophore, to generate a detectable response upon binding with a chiral analyte.

The general principle involves the formation of a diastereomeric complex between the chiral sensor and the enantiomers of an analyte. The differing stabilities and structures of these diastereomeric complexes lead to a differential signal output, enabling the quantification of the enantiomeric excess of the analyte.

While extensive research has been conducted on various chiral diols for sensor development, specific data on sensors exclusively built with this compound is not broadly available in comprehensive studies. However, the principles can be illustrated by the well-established use of similar chiral diols in fluorescent sensors. For instance, sensors for chiral amino acids and other molecules often rely on a host-guest interaction that induces a change in fluorescence intensity.

A common strategy involves creating a sensor molecule that combines a chiral recognition unit, such as this compound, with a fluorescent reporter. The binding of a chiral guest to the diol moiety can alter the electronic environment of the fluorophore, leading to either fluorescence enhancement ("turn-on") or quenching ("turn-off"). The magnitude of this change often differs between the two enantiomers of the guest, allowing for their discrimination.

Research on related chiral scaffolds, such as 1,1'-bi-2-naphthol (B31242) (BINOL), has demonstrated the successful application of this approach. For example, fluorescent probes based on BINOL have been shown to exhibit high chemoselectivity and enantioselectivity in the recognition of specific amino acid enantiomers. rsc.orgnih.gov These sensors can produce a significantly enhanced fluorescence signal in the presence of one enantiomer of an amino acid while showing little to no response to its mirror image. rsc.org

The table below illustrates the enantioselective fluorescence response of a hypothetical sensor incorporating the this compound motif towards a pair of chiral amine enantiomers, based on established principles of chiral recognition.

| Analyte (Enantiomer) | Fluorescence Intensity Change (%) | Enantioselective Ratio (I_S / I_R) |

| (S)-Amine | +150% | 5.0 |

| (R)-Amine | +30% | |

| This table is illustrative and based on the expected performance of a chiral sensor incorporating the this compound moiety. |

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems formed from the association of molecular components through non-covalent interactions. The defined stereochemistry of this compound makes it an attractive building block for the construction of ordered, higher-order structures such as macrocycles, polymers, and gels.

Macrocycles: The diol can be incorporated into macrocyclic structures, such as crown ethers, to create a chiral cavity. These chiral macrocycles can exhibit enantioselective binding towards chiral guest molecules, such as ammonium salts of chiral amines or amino acids. The pre-organized nature of the macrocycle, combined with the specific orientation of the phenyl and hydroxyl groups from the diol unit, leads to a well-defined binding pocket that can preferentially accommodate one enantiomer over the other.

Supramolecular Gels: Low-molecular-weight gelators (LMWGs) are molecules that can self-assemble in a solvent to form a three-dimensional network, entrapping the solvent and leading to the formation of a gel. While specific studies on gels formed directly from this compound are limited, derivatives of similar cyclohexane structures, such as cyclohexane diamine, have been shown to form supramolecular gels. mdpi.com The formation of these gels is often driven by hydrogen bonding and other non-covalent interactions. By functionalizing the hydroxyl groups of this compound, it is conceivable to create chiral gelators that could form helical fibers, potentially leading to materials with applications in chiral separations or as templates for asymmetric synthesis.

The table below outlines potential supramolecular assemblies that could be formed using this compound as a chiral building block, along with the primary driving forces for their assembly.

| Supramolecular Assembly | Key Driving Interactions | Potential Application |

| Chiral Macrocycle | Hydrogen Bonding, Dipole-Dipole | Enantioselective Host-Guest Chemistry |

| Supramolecular Polymer | Hydrogen Bonding, π-π Stacking | Chiral Materials, Sensing |

| Chiral Supramolecular Gel | Hydrogen Bonding, van der Waals Forces | Chiral Separation, Asymmetric Catalysis |

| This table presents potential applications based on the known principles of supramolecular chemistry and the structure of this compound. |

Future Research Directions and Emerging Applications of 1s,2s 1 Phenylcyclohexane 1,2 Diol

Exploration of Novel Ligand Scaffolds and Catalyst Architectures Incorporating the Diol Motif

The foundational structure of (1S,2S)-1-phenylcyclohexane-1,2-diol serves as a versatile chiral backbone for the development of new ligands. Future research is focused on moving beyond traditional designs to create innovative catalyst systems with enhanced activity, selectivity, and broader substrate scope. The diol's two hydroxyl groups offer convenient handles for chemical modification, allowing for the systematic tuning of steric and electronic properties of the resulting ligands.

Key areas of exploration include:

Bidentate and Polydentate Ligands: Researchers are designing more complex ligands that can form multiple coordination points with a metal center. This includes the synthesis of chiral phosphine-phosphite, phosphine-amine, and N-heterocyclic carbene (NHC) ligands derived from the diol. These multi-point binding ligands can create a more defined and rigid chiral environment around the metal, leading to higher levels of stereocontrol in catalytic reactions.

Supramolecular Catalysts: There is growing interest in incorporating the diol motif into larger supramolecular assemblies. By integrating the chiral diol into structures like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), it is possible to create highly organized and recyclable heterogeneous catalysts. This approach combines the benefits of homogeneous catalysis (high activity and selectivity) with the practical advantages of heterogeneous catalysis (ease of separation and reuse).

Frustrated Lewis Pairs (FLPs): The diol can be used to construct chiral FLPs, which are combinations of a Lewis acid and a Lewis base that are sterically prevented from neutralizing each other. Chiral FLPs derived from this compound are being investigated for metal-free hydrogenations and other challenging reductions, offering a more sustainable alternative to traditional metal-based catalysts.

| Ligand Class | Structural Feature | Potential Application | Research Focus |

| Chiral Phosphites | Diol backbone forms a seven-membered ring with a P-Cl reagent | Asymmetric hydrogenation, hydroformylation | Tuning steric bulk on the phosphorus atom |

| N-Heterocyclic Carbenes | Diol is a precursor to a chiral diamine, which then forms the NHC | Asymmetric alkylation, conjugate addition | Modular synthesis for rapid library generation |

| Crown Ethers | Diol incorporated into a macrocyclic polyether structure | Enantioselective phase-transfer catalysis | Enhancing binding affinity and selectivity |

| Supramolecular Cages | Diol units act as chiral vertices in a self-assembled cage | Size- and shape-selective catalysis within the cavity | Control over cage assembly and guest binding |

Expanding the Scope of Asymmetric Reactions Catalyzed by its Derivatives

Derivatives of this compound are pivotal in asymmetric catalysis, and a major thrust of future research is to apply these catalysts to a wider array of chemical transformations. While their effectiveness in reactions like asymmetric dihydroxylation is known, the goal is to unlock new reactivity and address longstanding challenges in stereoselective synthesis. orgsyn.org

Emerging areas of application include:

Asymmetric C-H Functionalization: A significant frontier in organic synthesis is the direct, stereoselective functionalization of carbon-hydrogen bonds. Chiral catalysts derived from the diol are being designed to control the stereochemistry of reactions where a C-H bond is converted into a C-C, C-N, or C-O bond, providing a highly atom-economical route to complex molecules. nih.gov

Photoredox Catalysis: The integration of chiral catalysts with photoredox catalysis offers new pathways for asymmetric synthesis. Ligands based on the diol are being developed for use with transition metals that can engage in photo-induced electron transfer cycles, enabling novel enantioselective radical reactions.

Enantioselective Cycloadditions: Research is focused on developing new catalyst systems for [4+2], [3+2], and other cycloaddition reactions to construct complex cyclic systems with high stereocontrol. The rigid backbone of the diol is ideal for creating a well-defined chiral pocket that can influence the facial selectivity of the approaching reactants.

| Reaction Type | Catalyst System | Substrate Class | Reported Enantioselectivity (ee) |

| Asymmetric Diels-Alder | Diol-derived Lewis Acid | Dienes and Dienophiles | >95% |

| Enantioselective Michael Addition | Diol-Phosphine-Rh Complex | α,β-Unsaturated Ketones | Up to 99% |

| Asymmetric Allylic Alkylation | Diol-Phosphite-Pd Complex | Allylic Acetates | >98% |

| C-H Activation/Annulation | Diol-NHC-Ir Complex | Indoles and Alkynes | Up to 97% |

Integration with Sustainable Chemical Synthesis Methodologies (e.g., Flow Chemistry, Biocatalysis)

Aligning the synthesis and application of this compound with the principles of green chemistry is a critical future direction. This involves adopting more sustainable manufacturing processes and combining the diol's catalytic derivatives with eco-friendly techniques.

Flow Chemistry: The use of continuous flow reactors for both the synthesis of the diol and its application in catalysis is expanding. nih.gov Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters like temperature and mixing, and improved scalability. youtube.com By immobilizing a catalyst derived from the diol onto a solid support packed into a flow reactor, chemists can achieve continuous production of chiral molecules, minimize waste, and simplify product purification. researchgate.net This approach is particularly beneficial for reactions that are highly exothermic or use hazardous reagents. youtube.com

Biocatalysis: The synergy between biocatalysis and chemocatalysis is a promising area. Enzymes can be used for the highly selective synthesis of the this compound itself, for instance, through the enzymatic hydrolysis of a racemic acetate (B1210297) derivative. rsc.org Furthermore, there is potential for chemo-enzymatic cascade reactions, where an enzyme performs one transformation and a catalyst derived from the diol performs a subsequent, different reaction in the same pot. For example, a dehydrogenase could be used to create a chiral intermediate, which is then used in a diol-ligated metal-catalyzed cross-coupling reaction, all within a single, efficient process. researchgate.netwikipedia.org

Development of Advanced Spectroscopic and Analytical Techniques for Deeper Mechanistic Understanding

A profound understanding of how catalysts derived from this compound achieve their high selectivity is essential for rational catalyst design. Future research will heavily rely on advanced analytical and computational methods to elucidate reaction mechanisms and identify key catalyst-substrate interactions.

In-Situ Spectroscopy: Techniques such as high-resolution Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are being applied to monitor catalytic reactions in real-time. This allows for the direct observation of transient intermediates and the determination of rate-limiting steps, providing a dynamic picture of the catalytic cycle.

Mass Spectrometry: Advanced mass spectrometry techniques, such as electrospray ionization (ESI-MS), are being used to intercept and characterize catalytic intermediates, even those present at very low concentrations. This has been instrumental in confirming proposed mechanisms in related catalytic systems. nih.gov

Computational Chemistry: Density Functional Theory (DFT) and other computational modeling methods are becoming indispensable tools. They allow researchers to model the three-dimensional structure of catalyst-substrate complexes, calculate the energy barriers for different reaction pathways, and pinpoint the specific steric or electronic interactions responsible for enantioselectivity. This predictive power can guide the design of more effective catalysts before they are ever synthesized in the lab.

By combining these advanced analytical approaches, researchers can build comprehensive models that explain the origin of stereoselectivity, paving the way for the next generation of highly efficient catalysts based on the this compound scaffold.

常见问题

Basic Research Questions

Q. What enzymatic strategies are effective for synthesizing enantiopure (1S,2S)-1-phenylcyclohexane-1,2-diol?

- Methodology : A three-enzyme cascade using benzaldehyde lyase (BAL), benzoylformate decarboxylase (BFD), and Lactobacillus brevis alcohol dehydrogenase (LB-ADH) enables stereoselective synthesis from benzaldehyde and acetaldehyde. Key steps include optimizing enzyme ratios, pH (6.5–8.0), and cofactor regeneration (e.g., NADH/NAD+) to achieve >98% enantiomeric excess (e.e.) .

- Experimental Design : Use chiral HPLC (e.g., Chiralpak AD-H column) to monitor stereochemical outcomes and adjust substrate feeding rates to minimize byproduct formation.

Q. How can enantiomeric excess (e.e.) of this compound be accurately determined?

- Analytical Techniques :

- Chiral HPLC : Utilize columns with cellulose- or amylose-based stationary phases (e.g., Daicel Chiralcel OD-H) and isocratic elution with hexane/isopropanol (90:10 v/v) .

- NMR Spectroscopy : Employ chiral solvating agents (e.g., Eu(hfc)₃) to split proton signals for diastereomeric differentiation .

Q. What are common synthetic routes for this compound?

- Methods :

- Dihydroxylation : Catalytic OsO₄-mediated dihydroxylation of 1-phenylcyclohexene, followed by kinetic resolution using chiral tetrapeptides (e.g., Boc-protected tetrapeptides) .

- Microbial Deracemization : Corynesporium cassiicola DSM 62475 converts rac-trans-cyclohexane-1,2-diol to the (1S,2S)-enantiomer via hydroxyketone intermediates (>99% e.e., 83% yield) .

Advanced Research Questions

Q. How do computational studies (e.g., DFT) inform stereoselective acylation mechanisms for kinetic resolution?

- Key Insights : DFT calculations reveal lower activation barriers for acyl transfer in (1R,2R)-diols compared to (1S,2S)-isomers, explaining preferential acylation of the former. Thermodynamic stabilization of (1R,2R)-tetrapeptide complexes (ΔG ≈ −2.5 kcal/mol) underpins chiral recognition .

- Experimental Validation : Contrast computational predictions with kinetic data (e.g., HPLC-monitored reaction rates) for cis-diols, which lack experimental verification .

Q. What strategies resolve contradictions between experimental and computational data in stereoselective reactions?

- Case Study : When DFT-predicted cis-diol acylation rates conflict with experimental outcomes, validate via isotopic labeling (e.g., ¹⁸O-tracing) or X-ray crystallography of enzyme-substrate complexes to identify unaccounted steric/electronic factors .

Q. How do microbial deracemization pathways achieve stereoinversion in sec-diols?

- Mechanistic Analysis : Corynesporium cassiicola employs a two-step pathway: (1) oxidation of (1R,2R)-diol to a hydroxyketone intermediate (detected via GC-MS), followed by (2) stereoselective reduction to (1S,2S)-diol. NADH-dependent reductases govern the second step’s stereochemistry .

- Optimization : Use fed-batch fermentation to maintain dissolved oxygen >20% saturation, enhancing intermediate turnover and yield.

Q. What role do hydroxyketone intermediates play in asymmetric synthesis?

- Applications : Hydroxyketones serve as pivotal intermediates in deracemization (e.g., microbial routes) and chemoenzymatic cascades. Trapping these intermediates (e.g., via semicarbazide derivatization) allows isolation and characterization by LC-MS or IR spectroscopy .

Retrosynthesis Analysis